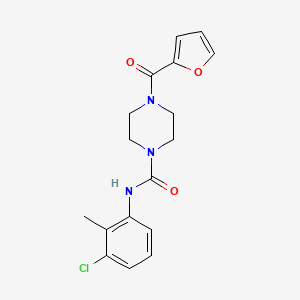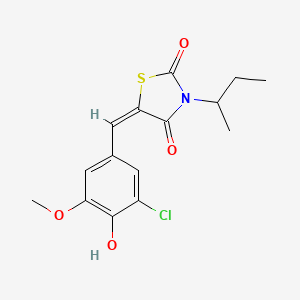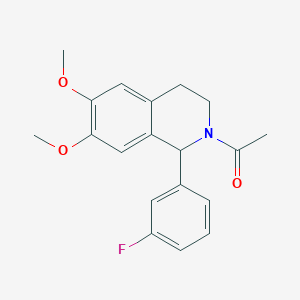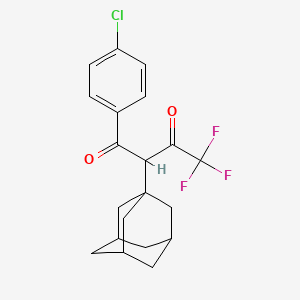
N-(3-chloro-2-methylphenyl)-4-(2-furoyl)-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-2-methylphenyl)-4-(2-furoyl)-1-piperazinecarboxamide, commonly known as CFM-2, is a compound that has been studied for its potential therapeutic properties. CFM-2 is a synthetic molecule that belongs to the class of piperazinecarboxamides. This compound has been shown to have promising effects on various biological systems, making it a subject of interest in the field of biomedical research.
Mecanismo De Acción
The exact mechanism of action of CFM-2 is not fully understood. However, it is believed that CFM-2 exerts its therapeutic effects by modulating the activity of various signaling pathways in cells. CFM-2 has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. CFM-2 has also been shown to inhibit the activity of the Akt pathway, which is involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects:
CFM-2 has been shown to have several biochemical and physiological effects. CFM-2 has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. CFM-2 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, CFM-2 has been shown to inhibit the migration and invasion of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CFM-2 is its relatively low toxicity compared to other compounds that have been studied for their potential therapeutic properties. Additionally, CFM-2 is relatively easy to synthesize, making it accessible for research purposes. One limitation of CFM-2 is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on CFM-2. One potential direction is to further investigate the mechanism of action of CFM-2. Understanding the exact mechanisms by which CFM-2 exerts its therapeutic effects could lead to the development of more effective treatments. Another potential direction is to investigate the potential use of CFM-2 in combination with other compounds for the treatment of cancer and other diseases. Finally, further research could be done to investigate the potential use of CFM-2 in the treatment of other inflammatory diseases.
Métodos De Síntesis
CFM-2 can be synthesized using a multi-step process involving several chemical reactions. The synthesis of CFM-2 involves the reaction of 3-chloro-2-methyl aniline with furoyl chloride in the presence of a base to form 3-chloro-2-methylphenyl 2-furoyl chloride. This intermediate product is then reacted with piperazine and a carboxylic acid to form CFM-2.
Aplicaciones Científicas De Investigación
CFM-2 has been studied extensively for its potential therapeutic properties. One of the most promising applications of CFM-2 is in the treatment of cancer. CFM-2 has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, CFM-2 has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c1-12-13(18)4-2-5-14(12)19-17(23)21-9-7-20(8-10-21)16(22)15-6-3-11-24-15/h2-6,11H,7-10H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGGJTGHLVMTTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-(1H-indol-3-ylmethylene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5433181.png)
![3-hydroxy-2-methyl-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)benzamide](/img/structure/B5433188.png)
![5-[(methyl{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}amino)methyl]pyrimidin-2-amine](/img/structure/B5433198.png)
![2-methyl-3-phenyl-5-(4-pyridinyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5433204.png)
![1-{1-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5433212.png)
![N-[4-({[2-(4-morpholinyl)ethyl]amino}sulfonyl)phenyl]-1-pyrrolidinecarboxamide](/img/structure/B5433230.png)
![methyl 5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5433236.png)
![2-(1-pyrrolidinyl)-4-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5433244.png)
![methyl 5-nitro-3-[(2,3,3,3-tetrafluoro-2-methoxypropanoyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B5433252.png)

![5-[4-(benzyloxy)benzylidene]-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5433264.png)
![5-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5433270.png)
